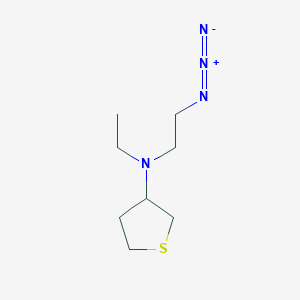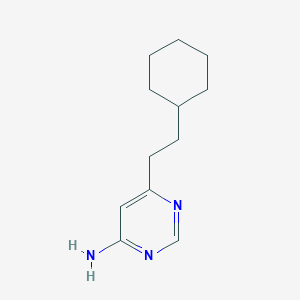
6-(2-环己基乙基)嘧啶-4-胺
描述
6-(2-Cyclohexylethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Cyclohexylethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Cyclohexylethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
双环 [6 + 6] 体系的合成
“6-(2-环己基乙基)嘧啶-4-胺” 可用于合成双环 [6 + 6] 体系,例如嘧啶并[4,5-d]嘧啶和嘧啶并[5,4-d]嘧啶 。这些化合物因其复杂的结构和潜在的生物活性而具有重要意义。
抗炎应用
嘧啶衍生物,包括“6-(2-环己基乙基)嘧啶-4-胺”,已显示出抗炎特性。 它们通过抑制关键炎症介质(如前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和某些白介素)的表达和活性来发挥作用 。
新型嘧啶并[4,5-d]嘧啶衍生物的开发
该化合物可作为开发新型嘧啶并[4,5-d]嘧啶衍生物的前体。 这些衍生物由于其独特的结构和药理特性,在药物化学中具有潜在的应用 。
作用机制
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidines play a significant role in various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It’s known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
生化分析
Biochemical Properties
6-(2-Cyclohexylethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is significant for maintaining genome integrity . Additionally, 6-(2-Cyclohexylethyl)pyrimidin-4-amine has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
6-(2-Cyclohexylethyl)pyrimidin-4-amine influences various types of cells and cellular processes. It has been observed to exert cytotoxic effects on cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . These effects highlight the potential of 6-(2-Cyclohexylethyl)pyrimidin-4-amine as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-(2-Cyclohexylethyl)pyrimidin-4-amine involves its binding interactions with biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of enzymes such as PLK4 and CDK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 6-(2-Cyclohexylethyl)pyrimidin-4-amine can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Cyclohexylethyl)pyrimidin-4-amine change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2-Cyclohexylethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects such as inhibition of tumor growth and modulation of signaling pathways . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-(2-Cyclohexylethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(2-Cyclohexylethyl)pyrimidin-4-amine within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects.
Subcellular Localization
6-(2-Cyclohexylethyl)pyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
属性
IUPAC Name |
6-(2-cyclohexylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBBZOUPSRLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


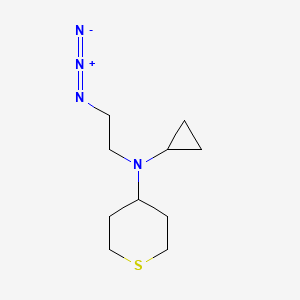

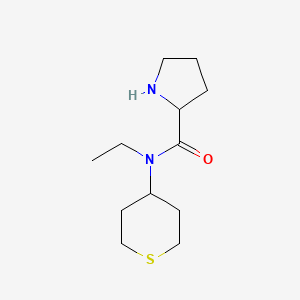

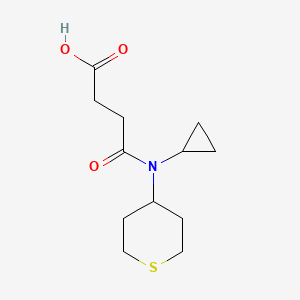



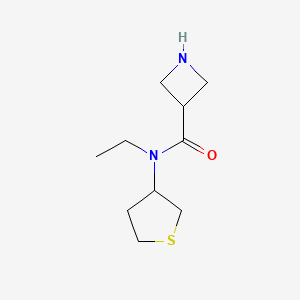
![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)

